

CAS number 915923-15-8 properties and safety data

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Compound of Interest

Compound Name: 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B1450018

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An In-Depth Technical Guide to Dabrafenib (GSK2118436): Properties, Mechanism, and Safety Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known as GSK2118436, is a potent and selective inhibitor of BRAF (B-raf) kinase, a critical component of the MAPK/ERK signaling pathway.^{[1][2][3]} The compound is primarily recognized for its therapeutic efficacy in cancers harboring specific mutations in the BRAF gene, most notably the V600E mutation.^{[2][4][5]} Marketed formulations typically contain dabrafenib mesylate, the methanesulfonate salt form, which enhances the compound's properties for clinical use.^{[6][7][8]} This guide provides a comprehensive overview of dabrafenib's chemical properties, mechanism of action, safety data, and essential laboratory protocols.

Chemical and Physical Properties

Dabrafenib is a complex synthetic molecule with the systematic IUPAC name N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide.^{[6][9]} The mesylate salt is formed from equimolar amounts of dabrafenib and methanesulfonic acid.^{[7][8]}

Table 1: Physicochemical Properties of Dabrafenib and Dabrafenib Mesylate

Property	Dabrafenib (Free Base)	Dabrafenib Mesylate	References
CAS Number	1195765-45-7	1195768-06-9	[9][10]
Molecular Formula	C23H20F3N5O2S2	C24H24F3N5O5S3	[1][10]
Molecular Weight	519.56 g/mol	615.67 g/mol	[1][10]
Appearance	White to off-white solid	White solid	[11]
Melting Point	>234°C (decomposes)	Not explicitly stated	[11]
Solubility	Soluble in DMSO	Soluble in DMSO (≥30.75 mg/mL)	[1][12]

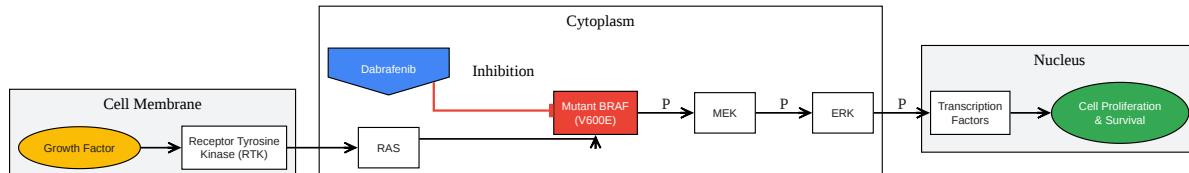
Mechanism of Action: Targeting the MAPK/ERK Pathway

Dabrafenib is a highly selective, ATP-competitive inhibitor of RAF kinases.[11][13] Its primary targets are mutated forms of the BRAF protein, particularly BRAFV600E, for which it demonstrates a high affinity with an IC₅₀ value of approximately 0.6 to 0.8 nM in cell-free assays.[1][2][12] The drug is significantly less potent against wild-type BRAF and CRAF (c-Raf).[1][2]

Approximately 50% of melanomas harbor a BRAF mutation, which leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival.[3] Dabrafenib's binding to the ATP pocket of mutant BRAF kinase disrupts this cascade, leading to a decrease in the phosphorylation of downstream effectors MEK and ERK.[3][14] The ultimate cellular consequences are cell cycle arrest at the G1 phase and the induction of apoptosis.[3]

It is crucial to note that dabrafenib can cause a paradoxical activation of the MAPK pathway in BRAF wild-type cells that harbor RAS mutations.[3] This phenomenon is a key consideration in

its clinical application and has led to the development of combination therapies, often with a MEK inhibitor like trametinib, to mitigate this effect and reduce associated side effects.[3][4]



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Caption: Dabrafenib inhibits mutant BRAF, blocking the MAPK signaling pathway.

Safety, Handling, and Storage

Comprehensive toxicological properties of dabrafenib have not been fully investigated for research settings, and caution is advised.[9] It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[15][16][17]

Table 2: Hazard Identification and Personal Protective Equipment (PPE)

Hazard Category	GHS Classification	Recommended PPE
Health Hazards	Reproductive Toxicity (Category 2) [15] Specific Target Organ Toxicity - Repeated Exposure (Category 2) [15]	Safety glasses with side-shields [10] Chemical-resistant gloves (e.g., nitrile) [9] Protective laboratory coat [9] Suitable respirator if dust formation is likely [9]
Environmental Hazards	Acute Aquatic Toxicity (Category 1) [15] Chronic Aquatic Toxicity (Category 2) [15]	Prevent entry into drains and waterways [9] [10]

Handling and First Aid

- Handling: Dabrafenib should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[\[9\]](#)[\[10\]](#) Avoid contact with skin, eyes, and clothing.[\[9\]](#)[\[10\]](#) Do not eat, drink, or smoke when handling this product.[\[10\]](#)
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, and consult a physician.[\[10\]](#)[\[18\]](#)
- Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[\[9\]](#)[\[18\]](#)
- Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[\[10\]](#)[\[18\]](#)
- Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting.[\[18\]](#)

Storage and Stability

- Lyophilized Powder: Store desiccated at -20°C. In this form, the chemical is stable for up to 24 months.[\[2\]](#)
- In Solution (DMSO): Once reconstituted, store at -20°C and use within 3 months to prevent loss of potency. It is recommended to aliquot the solution to avoid multiple freeze-thaw

cycles.[2]

- Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[9][10]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the reconstitution of lyophilized dabrafenib powder to create a standard stock solution for in vitro experiments.

Materials:

- Dabrafenib (GSK2118436) lyophilized powder (e.g., 5 mg)[2]
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated micropipettes

Procedure:

- Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
- Equilibration: Allow the vial of lyophilized dabrafenib to equilibrate to room temperature before opening to prevent condensation.
- Calculation of Solvent Volume: To prepare a 10 mM stock solution from 5 mg of dabrafenib (MW: 519.56 g/mol), the required volume of DMSO is calculated as follows:
 - Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight (g/mol))
 - Volume (μ L) = (0.005 g / (0.010 mol/L * 519.56 g/mol)) * 1,000,000 μ L/L
 - Volume \approx 962 μ L

- Reconstitution: Using a calibrated micropipette, add 962 μ L of anhydrous DMSO to the vial containing 5 mg of dabrafenib powder.[2]
- Dissolution: Cap the vial securely and vortex gently until the powder is completely dissolved. If needed, warm the tube briefly at 37°C or use an ultrasonic bath to aid dissolution.[12]
- Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 3 months.[2]

Caption: Workflow for preparing a Dabrafenib stock solution.

Clinical Significance and Applications

Dabrafenib received FDA approval in 2013 for the treatment of unresectable or metastatic melanoma with a BRAF V600E mutation.[4][5] Its approval has since expanded to include combination therapy with the MEK inhibitor trametinib for melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, all contingent on the presence of a BRAF V600 mutation.[7][14][19] This targeted therapy approach marked a significant advancement in precision oncology.[4]

Conclusion

Dabrafenib is a cornerstone of targeted therapy for BRAF-mutant cancers. A thorough understanding of its chemical properties, mechanism of action, and safety requirements is paramount for researchers and drug development professionals. Adherence to proper handling and storage protocols ensures not only the integrity of experimental results but also the safety of laboratory personnel. As research continues, the applications for dabrafenib and similar kinase inhibitors are likely to expand, further personalizing cancer treatment.

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